
4-Bromo-1-(3-fluorobenzyl)-1H-indole
Overview
Description
4-Bromo-1-(3-fluorobenzyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound features a bromine atom at the 4-position and a 3-fluorobenzyl group attached to the nitrogen atom of the indole ring. This unique structure imparts specific chemical and physical properties that make it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(3-fluorobenzyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole or a substituted indole derivative.
Bromination: The indole is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Fluorobenzylation: The brominated indole is then reacted with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(3-fluorobenzyl)-1H-indole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for further halogenation.
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) in polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substituted Indoles: Depending on the reaction, products can include various substituted indoles with different functional groups replacing the bromine or fluorobenzyl groups.
Scientific Research Applications
Chemistry
4-Bromo-1-(3-fluorobenzyl)-1H-indole serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable in synthetic organic chemistry.
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties: Studies have shown that indole derivatives can exhibit significant antibacterial effects against various strains of bacteria, including multidrug-resistant strains.
- Anticancer Potential: Preliminary investigations suggest that this compound may induce apoptosis in cancer cells by modulating specific signaling pathways.
Table 1: Biological Activities of this compound
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibitory effects on Gram-positive/negative bacteria | |
Anticancer | Induces apoptosis in cancer cell lines |
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications. Its unique structure may enhance binding affinity to biological targets, making it a candidate for drug development against various diseases.
Case Study: Anticancer Activity
Recent studies have highlighted the anticancer properties of indole derivatives, including this compound. For instance, research indicated that it could effectively inhibit the growth of certain cancer cell lines by triggering apoptotic pathways .
Comparison with Related Compounds
This compound can be compared with similar compounds to highlight its unique properties:
Table 2: Comparison of Indole Derivatives
Compound | Key Features | Biological Activity |
---|---|---|
4-Bromo-1H-indole | Lacks fluorobenzyl group | Less selective interactions |
1-(3-Fluorobenzyl)-1H-indole | Lacks bromine atom | Altered reactivity |
This compound | Unique combination of bromine and fluorine | Potentially higher selectivity |
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3-fluorobenzyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and fluorobenzyl groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways and targets would depend on the specific context of its use.
Comparison with Similar Compounds
4-Bromo-1H-indole: Lacks the 3-fluorobenzyl group, making it less bulky and potentially less selective in biological interactions.
1-(3-Fluorobenzyl)-1H-indole: Lacks the bromine atom, which may affect its reactivity and binding properties.
4-Bromo-1-(4-fluorobenzyl)-1H-indole: Similar structure but with the fluorine atom at a different position on the benzyl group, which can influence its chemical and biological properties.
Uniqueness: 4-Bromo-1-(3-fluorobenzyl)-1H-indole is unique due to the specific positioning of the bromine and fluorobenzyl groups, which can impart distinct reactivity and biological activity compared to its analogs.
Biological Activity
4-Bromo-1-(3-fluorobenzyl)-1H-indole is a member of the indole family, notable for its unique substitution pattern which includes a bromine atom at the 4-position and a 3-fluorobenzyl group at the 1-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and potential neuroactive properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
The compound's structure can be described as follows:
- Chemical Formula : CHBrF N
- CAS Number : 920285-04-7
The presence of both bromine and fluorine substituents enhances its reactivity and biological profile compared to other indole derivatives.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. This is consistent with findings that indole derivatives often possess inherent antimicrobial properties due to their ability to disrupt microbial membranes or interfere with metabolic processes.
Anticancer Potential
Research has also suggested that this compound may have anticancer properties. Indoles are known for their ability to modulate signaling pathways involved in cell proliferation and apoptosis. The specific mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes such as glycogen synthase kinase-3 (GSK-3), which plays a crucial role in cancer cell signaling pathways.
Neuroactive Effects
While less studied, there are indications that the compound may influence neuroactive pathways. Its structural similarities to other neuroactive compounds suggest potential interactions with neurotransmitter systems, although specific studies are needed to elucidate these effects further.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Protein-Ligand Interactions : The indole moiety allows for significant interactions with proteins involved in critical cellular processes.
- Electrophilic Substitution Reactions : The electrophilic nature of the bromine atom facilitates reactions that can modify biological macromolecules, potentially leading to altered cellular functions.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Bromoindole | Bromine at the 5-position | Antimicrobial |
4-Fluoroindole | Fluorine at the 4-position | Anticancer |
5-Chloro-1H-indole | Chlorine at the 5-position | Neuroactive effects |
This compound | Bromine at the 4-position Fluorine on benzyl group | Antimicrobial Anticancer |
The unique combination of bromine and fluorine in this compound may enhance its solubility and permeability, making it a promising candidate for pharmacological studies.
Case Studies and Research Findings
Several studies have investigated the biological activity of related indole derivatives, providing insights into potential applications:
- Antiviral Activity : A study explored indole derivatives' effectiveness against hepatitis C virus (HCV), highlighting their potential as antiviral agents due to their ability to inhibit viral replication through interaction with viral metalloenzymes .
- Neuropharmacological Effects : Research on structurally similar compounds indicated that modifications in the indole structure could lead to enhanced neuropharmacological effects, suggesting that further modifications on this compound could yield beneficial neuroactive properties .
Properties
IUPAC Name |
4-bromo-1-[(3-fluorophenyl)methyl]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN/c16-14-5-2-6-15-13(14)7-8-18(15)10-11-3-1-4-12(17)9-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTBTBDGSUMGSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC3=C2C=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728064 | |
Record name | 4-Bromo-1-[(3-fluorophenyl)methyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920285-04-7 | |
Record name | 4-Bromo-1-[(3-fluorophenyl)methyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.